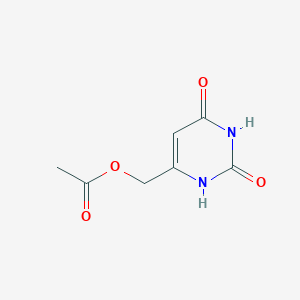

6-Acetoxymethyl-uracil

Descripción

6-Acetoxymethyl-uracil is a uracil derivative characterized by an acetoxymethyl (-CH₂OAc) substituent at the 6-position of the pyrimidine ring. The compound is synthesized via acetylation of 6-hydroxymethyl-uracil or through reactions involving acetylketene intermediates in the presence of catalysts like Yb(TFA)₃ . Its primary applications include antiviral and cytotoxic agent research, with studies highlighting its role in inhibiting viral replication and inducing apoptosis in cancer cells .

Propiedades

Fórmula molecular |

C7H8N2O4 |

|---|---|

Peso molecular |

184.15 g/mol |

Nombre IUPAC |

(2,4-dioxo-1H-pyrimidin-6-yl)methyl acetate |

InChI |

InChI=1S/C7H8N2O4/c1-4(10)13-3-5-2-6(11)9-7(12)8-5/h2H,3H2,1H3,(H2,8,9,11,12) |

Clave InChI |

DIFWYXBFFQIPKA-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)OCC1=CC(=O)NC(=O)N1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Uracil Derivatives

Structural Analogues and Substituent Effects

6-Methyluracil (6-MU)

- Structure : Methyl group (-CH₃) at the 6-position.

- Properties : Lower lipophilicity (logP ~0.5) compared to 6-Acetoxymethyl-uracil (logP ~1.8) due to the absence of the polar acetate group.

- Bioactivity : Primarily used as a precursor in nucleic acid synthesis. Lacks significant antiviral or cytotoxic activity, emphasizing the critical role of the acetoxymethyl group in enhancing bioactivity .

6-Methylthiouracil (6-MTU)

- Structure : Methylthio (-SCH₃) group at the 6-position.

- Properties : Higher solubility in polar solvents compared to 6-Acetoxymethyl-uracil. The thioether group enhances metabolic stability but reduces membrane permeability.

- Bioactivity : Demonstrated antithyroid activity by inhibiting thyroid peroxidase, a mechanism distinct from 6-Acetoxymethyl-uracil’s antiviral action .

5-(Acylethynyl)uracils

- Structure : Acylethynyl (-C≡C-CO-R) substituent at the 5-position.

- Properties : Increased electron-withdrawing effects alter ring electronics, enhancing reactivity.

- Bioactivity : Kundu et al. (1999) reported potent antiviral activity against herpes simplex virus (EC₅₀ = 0.8 µM), outperforming 6-Acetoxymethyl-uracil (EC₅₀ = 5.2 µM) in similar assays .

Physicochemical and Pharmacokinetic Profiles

| Compound | Molecular Weight | logP | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|---|

| 6-Acetoxymethyl-uracil | 200.18 | 1.8 | 2.1 (DMSO) | 1.5 |

| 6-Methyluracil | 142.11 | 0.5 | 12.4 (Water) | >24 |

| 6-Methylthiouracil | 158.20 | 1.2 | 8.3 (Water) | 6.0 |

| 5-Acylethynyl-uracil* | 245.25 | 2.5 | 0.9 (DMSO) | 0.8 |

Key Observations :

- Lipophilicity : 6-Acetoxymethyl-uracil’s acetoxy group provides moderate lipophilicity, balancing solubility and cell penetration.

- Metabolism : The acetoxymethyl group undergoes esterase-mediated hydrolysis in vivo, generating 6-hydroxymethyl-uracil, which may further oxidize to cytotoxic aldehydes .

Antiviral Activity

- 6-Acetoxymethyl-uracil : Inhibits viral polymerases (e.g., HIV-1 RT IC₅₀ = 3.7 µM) by competing with natural nucleotides .

- 5-Acylethynyl-uracils : Broader-spectrum activity, including herpes simplex (EC₅₀ = 0.8 µM) and hepatitis B (EC₅₀ = 1.2 µM), attributed to their electrophilic ethynyl groups disrupting viral capsid assembly .

Cytotoxicity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.